Dimethyl carbate

概要

説明

ジメチルカーボネートは、炭酸エステルに分類される有機化合物です。無色で可燃性の液体であり、分子式はC3H6O3です。この化合物は、メチル化剤として、およびさまざまな産業用途における共溶媒として使用されていることで知られています。 ジメチルカーボネートは、その低毒性と生分解性からグリーン試薬とみなされています .

準備方法

合成経路と反応条件

ジメチルカーボネートは、いくつかの方法によって合成できます。

ホスゲン法: 従来、ジメチルカーボネートは、ホスゲンとメタノールを反応させることで調製されていました。この方法は、中間体としてクロロギ酸メチルの生成を伴います。

酸化カルボニル化: この方法は、ホスゲン法に取って代わりました。酸化剤の存在下で、一酸化炭素とメタノールを反応させることを伴います。

転移エステル化: ジメチルカーボネートは、エチレンカーボネートまたはプロピレンカーボネートとメタノールを転移エステル化することによっても生成でき、副生成物としてエチレングリコールまたはプロピレングリコールが得られます.

工業的製造方法

ジメチルカーボネートの工業的製造では、環境への影響が少ないことと効率の良さから、主に酸化カルボニル化法が用いられています。 このプロセスでは、高性能触媒を使用して、反応速度と収率を向上させています .

化学反応の分析

反応の種類

ジメチルカーボネートは、以下を含むさまざまな化学反応を起こします。

メチル化: アニリン、カルボン酸、フェノールなどをメチル化しますが、これらの反応は通常遅く、オートクレーブが必要になる場合があります。

置換: ジメチルカーボネートは、求核置換反応に参加し、アルコキシカルボニル化反応やアルキル化反応を起こすことができます.

一般的な試薬と条件

メチル化: 一般的な試薬には、アニリン、カルボン酸、フェノールなどがあります。条件は通常、高温高圧が必要です。

主な生成物

メチル化: 出発物質のメチル化誘導体を生成します。

科学研究における用途

ジメチルカーボネートは、科学研究において幅広い用途を持っています。

化学: メチル化のためのグリーン試薬として、およびさまざまな化学反応における溶媒として使用されます。

生物学: 生物活性化合物の合成に使用されています。

医学: その低毒性から、医薬品の製造に使用されています。

産業: リチウムイオン電池の共溶媒として、およびポリカーボネート、イソシアネート、ポリウレタンの製造原料として使用されています

科学的研究の応用

Solvent in Organic Synthesis

Dimethyl carbonate is widely used as a solvent in organic synthesis because of its ability to dissolve a broad range of organic compounds. It serves as an effective alternative to more hazardous solvents like methylene chloride and dichloromethane due to its low toxicity and biodegradability. Its solvent properties are particularly beneficial in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Properties of Dimethyl Carbonate as a Solvent

- Low Toxicity : Classified as a volatile organic compound exempt by the U.S. EPA, making it safer for industrial use .

- Biodegradability : Breaks down naturally, reducing environmental impact.

- Solubility Profile : Similar to common glycol ethers, allowing it to dissolve most common coating resins .

Methylating Agent

DMC is recognized for its role as a methylating agent in various chemical reactions. It can methylate anilines, carboxylic acids, and phenols, offering a safer alternative to traditional methylating agents like iodomethane and dimethyl sulfate. This property is particularly valuable in synthesizing pharmaceuticals where low toxicity is crucial .

Advantages Over Traditional Methylating Agents

- Lower Toxicity : Safer for laboratory and industrial environments.

- Eco-Friendly : Biodegradable and less harmful to the environment compared to conventional reagents .

Applications in Lithium-Ion Batteries

Dimethyl carbonate is employed in the production of lithium-ion batteries as a co-solvent. It contributes to the formation of a stable electrolyte interface that enhances battery performance. However, it is often used alongside other solvents to improve the effectiveness of the electrolyte film at negative electrode potentials .

Impact on Battery Performance

- Electrolyte Stability : Helps form an electronically insulating layer that is crucial for battery efficiency.

- Conductivity : Facilitates lithium ion conduction, although not as effective alone compared to mixtures with other solvents .

Alternative Fuel Additive

DMC is being explored as an alternative fuel additive due to its high oxygen content, which can improve combustion efficiency and reduce emissions of pollutants such as carbon monoxide and hydrocarbons. Preliminary studies indicate that blending DMC with diesel fuel can significantly reduce particulate matter emissions .

Benefits as a Fuel Additive

- Emission Reduction : Up to 76% reduction in particulate matter when blended with diesel .

- Sustainable Source : Can be produced from renewable resources, contributing to greener fuel options .

Production of Polycarbonates

Dimethyl carbonate plays a crucial role in the production of polycarbonates through transesterification processes. It serves as an intermediate for synthesizing diphenyl carbonate, which is then used to produce bisphenol-A-polycarbonate. This process is notable for being recyclable, allowing for the recovery of raw materials .

Environmental Impact and Sustainability

The increasing focus on sustainability has made DMC an attractive option across various applications. Its eco-friendly characteristics—such as being biodegradable and non-toxic—align with global efforts to reduce reliance on harmful chemicals and promote greener alternatives in manufacturing processes .

作用機序

ジメチルカーボネートは、求核置換反応を通じて効果を発揮します。両性電解質として作用し、BAc2-またはBAl2-求核置換を受けて、アルコキシカルボニル化反応やアルキル化反応を起こします。 これらの反応を促進するために、安定な炭酸塩を活性化する分子標的と経路が含まれます .

類似化合物との比較

ジメチルカーボネートは、以下のようないくつかの類似化合物と比較されます。

硫酸ジメチル: 硫酸ジメチルとは異なり、ジメチルカーボネートは、毒性が低く、生分解性があります。

ヨウ化メチル: ジメチルカーボネートは、より弱いメチル化剤ですが、毒性が低いことから、好まれています。

ホスゲン: ジメチルカーボネートは、ウレタン、カルバメート、イソシアネートの合成において、ホスゲンに代わるより安全な選択肢です.

類似化合物のリスト

- 硫酸ジメチル

- ヨウ化メチル

- ホスゲン

ジメチルカーボネートは、低毒性と生分解性などの独特の特性を備えており、さまざまな科学的および産業的用途において貴重な化合物となっています。

生物活性

Dimethyl carbonate (DMC) is a versatile chemical compound with a range of biological activities and applications. It is primarily recognized for its role as a methylating agent in organic synthesis, but recent studies have highlighted its potential in various biological contexts, including toxicity assessments, environmental impact, and therapeutic uses. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.

Dimethyl carbonate is an eco-friendly solvent and reagent characterized by its low toxicity compared to traditional methylating agents like dimethyl sulfate and phosgene. It has been increasingly utilized in the production of biodiesel, pharmaceuticals, and as a solvent in coatings and adhesives due to its favorable environmental profile.

| Property | Value |

|---|---|

| Molecular Formula | C3H8O3 |

| Molecular Weight | 76.09 g/mol |

| Boiling Point | 90.7 °C |

| Density | 1.07 g/cm³ |

| Solubility | Slightly soluble in water |

| Miscibility | Miscible with alcohols |

Toxicological Profile

Recent studies have assessed the toxicity of DMC through various experimental models. A significant study involved repeated inhalation exposure of F344 rats to DMC at different concentrations (600, 1600, and 5000 ppm) over four weeks. The findings indicated that the liver was the primary target organ, but overall, DMC exhibited low toxicity levels compared to other methylating agents.

Case Study: Inhalation Toxicity Assessment

- Study Design : F344 rats were exposed to varying concentrations of DMC.

- Findings :

- Average concentrations in exposure chambers:

- T1: 599.26 ± 31.40 ppm

- T2: 1614.64 ± 80.79 ppm

- T3: 5106.83 ± 297.13 ppm

- Observations included body weight changes and biochemical tests indicating minimal adverse effects.

- Average concentrations in exposure chambers:

This study concluded that DMC can be safely handled under controlled conditions, reinforcing its status as a safer alternative in industrial applications .

Antioxidant Properties

DMC has been shown to enhance the antioxidant properties of certain compounds when used as a methylating agent. For instance, O-methylated flavonoids synthesized using DMC exhibited superior antioxidant activity compared to their non-methylated counterparts. This enhancement is attributed to improved stability and bioavailability of the methylated compounds .

Antimicrobial Effects

Research indicates that DMC can also exhibit antimicrobial properties when used in formulations with other active ingredients. Its application in food packaging materials has been evaluated for safety and efficacy in inhibiting microbial growth .

Environmental Impact

DMC's role as an environmentally benign solvent has been highlighted in studies focusing on its use in biodiesel production and as a replacement for more toxic solvents. Its low volatility and biodegradability contribute to reduced environmental risks associated with chemical manufacturing processes .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of dimethyl carbonate:

Table 2: Summary of Key Research Findings on DMC

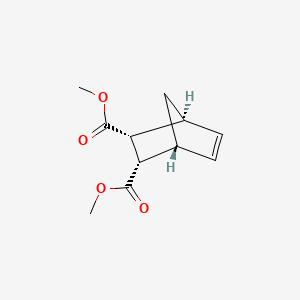

特性

CAS番号 |

39589-98-5 |

|---|---|

分子式 |

C11H14O4 |

分子量 |

210.23 g/mol |

IUPAC名 |

dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

InChI |

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |

InChIキー |

VGQLNJWOULYVFV-SPJNRGJMSA-N |

SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

異性体SMILES |

COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |

正規SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

Key on ui other cas no. |

39589-98-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。